molecular formula C22H23N3O2S B2362553 (Z)-5-(4-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 384369-28-2

(Z)-5-(4-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No. B2362553
M. Wt: 393.51
InChI Key: VUVKXXMLSTZXGD-SILNSSARSA-N
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Description

(Z)-5-(4-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a chemical compound that belongs to the class of thiazolones. It has received significant attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Properties

This compound and its derivatives have shown significant anticancer properties. A study by Subtelna et al. (2020) found that similar compounds exhibited selective inhibitory activity against leukemia cell lines at submicromolar concentrations (Subtelna et al., 2020). Similarly, Hofmann et al. (2011) identified a class of thiazolinones as potent direct 5-lipoxygenase inhibitors, suggesting potential for intervention in inflammatory, allergic diseases, and certain cancer types (Hofmann et al., 2011).

Photodynamic Therapy

The compound's derivatives have also been explored in the context of photodynamic therapy for cancer treatment. Pişkin et al. (2020) discussed the synthesis of a zinc phthalocyanine derivative with high singlet oxygen quantum yield, indicating potential as a Type II photosensitizer in cancer treatment (Pişkin et al., 2020).

Antituberculosis Activity

Research also includes investigations into the antituberculosis activity of related compounds. Foks et al. (2004) synthesized phenylpiperazine derivatives and tested them for tuberculostatic activity, finding that the minimum inhibiting concentrations were within 25 - 100 mg/ml (Foks et al., 2004).

Antimicrobial Effects

Studies have shown antimicrobial properties of similar compounds. Yilmaz and Cukurovalı (2003) synthesized Schiff base ligands with 2,4–disubstituted thiazoles and found them to be active against various microorganisms (Yilmaz & Cukurovalı, 2003).

Anticonvulsant Potential

There's also evidence suggesting anticonvulsant properties. Mishchenko et al. (2022) evaluated a 4-thiazolidinone derivative for its anticonvulsant activity, finding it effective in a model of chronic epileptogenesis in mice (Mishchenko et al., 2022).

properties

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-2-27-19-10-8-17(9-11-19)16-20-21(26)23-22(28-20)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3/b20-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVKXXMLSTZXGD-SILNSSARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(4-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

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